(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid

Somatostatin receptor pharmacology Peptide drug discovery GPCR subtype selectivity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid, commonly designated Fmoc-3-(3-quinolyl)-D-alanine or Fmoc-D-Qla-OH (CAS 1108622-91-8, MW 438.47, C27H22N2O4), is an Fmoc-protected, non-proteinogenic aromatic D-amino acid. Its side chain features a quinolin-3-yl heterocycle, which distinguishes it from both natural aromatic amino acids and smaller heterocyclic analogs such as 3-pyridylalanine.

Molecular Formula C27H22N2O4
Molecular Weight 438.5 g/mol
Cat. No. B13672431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid
Molecular FormulaC27H22N2O4
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C27H22N2O4/c30-26(31)25(14-17-13-18-7-1-6-12-24(18)28-15-17)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-13,15,23,25H,14,16H2,(H,29,32)(H,30,31)/t25-/m1/s1
InChIKeyHZZZBOUYIXBVNP-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-3-(3-Quinolyl)-D-Alanine (CAS 1108622-91-8): A Structurally Distinct Non-Proteinogenic D-Amino Acid Building Block for Solid-Phase Peptide Synthesis


(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid, commonly designated Fmoc-3-(3-quinolyl)-D-alanine or Fmoc-D-Qla-OH (CAS 1108622-91-8, MW 438.47, C27H22N2O4), is an Fmoc-protected, non-proteinogenic aromatic D-amino acid. Its side chain features a quinolin-3-yl heterocycle, which distinguishes it from both natural aromatic amino acids and smaller heterocyclic analogs such as 3-pyridylalanine [1]. The compound was synthesized at multigram scale via enantioselective asymmetric hydrogenation achieving up to 99% enantiomeric excess, and was subsequently deployed as an Fmoc-protected monomer in solid-phase peptide synthesis (SPPS) to construct receptor-selective somatostatin analogs [2].

Fmoc-protected D-amino acid for solid-phase peptide synthesis
Quinolin-3-yl side chain for GPCR structure–activity relationship studies
D-configuration enables SSTR2 receptor engagement; L-configuration is inactive

Why Fmoc-3-(3-Quinolyl)-D-Alanine Cannot Be Interchanged with Its L-Enantiomer, 2-Quinolyl Regioisomer, or 3-Pyridyl Analog Without Loss of Function


The enantiomeric configuration (D vs. L) of the 3-quinolylalanine residue dictates the receptor subtype selectivity profile of the resultant peptide: the D-enantiomer confers nanomolar SSTR2 affinity (Ki 0.68 nM), whereas the L-enantiomer is completely inactive at SSTR2 (Ki >1000 nM) [1]. Substituting the 3-quinolyl moiety with a 2-quinolyl or 3-pyridyl group introduces a different heterocyclic nitrogen geometry, altering both the electrostatic potential and hydrogen-bonding capacity of the side chain—parameters demonstrated to govern SSTR pocket recognition [2]. The electron-poor quinoline ring also eliminates the indole NH present in tryptophan, removing a key hydrogen-bond donor and increasing conformational flexibility relative to native SRIF-14, which directly impacts both receptor binding and serum stability [3].

! L-enantiomer produces an SSTR2-inactive analog; D-configuration is required for this receptor subset.
! 2-quinolyl regioisomer alters heterocyclic nitrogen geometry, potentially shifting electrostatic complementarity with the receptor pocket.
! 3-pyridyl analog lacks the electron-poor quinoline system; side-chain hydrogen-bonding capacity differs significantly.

Quantitative Differentiation Evidence for Fmoc-3-(3-Quinolyl)-D-Alanine: SSTR Receptor Binding, Serum Stability, and Synthetic Performance


D-Configuration Acquires Nanomolar SSTR2 Binding That Is Completely Absent in the L-Enantiomer

In competitive binding assays using membranes from CHO cells stably expressing individual human SSTR subtypes, the D-Qla-containing somatostatin analog (8b, [d-Qla8]-SRIF) exhibited an SSTR2 Ki of 0.68 ± 0.10 nM. In contrast, the L-Qla-containing analog (8a, [l-Qla8]-SRIF) showed no measurable SSTR2 binding (Ki >1000 nM), representing a greater than 1,470-fold difference in SSTR2 affinity [1]. This is the defining functional distinction between the two enantiomeric building blocks when incorporated into the same tetradecapeptide scaffold.

SSTR2 Affinity (D vs L)
Head-to-head
0.68 nM vs >1,000 nM (Ki)
D-enantiomer shows reported receptor engagement; L-enantiomer inactive in SSTR2 binding assay.
Competitive binding, CHO-SSTR2 membranes; n ≥ 3
Somatostatin receptor pharmacology Peptide drug discovery GPCR subtype selectivity

D-Qla Peptide Demonstrates ~3-Fold Longer Human Serum Half-Life Than L-Qla Peptide

When incubated in human serum, the D-Qla8-containing somatostatin analog (8b) exhibited a half-life (t½) of 10.0 hours, compared to only 3.4 hours for the L-Qla8 analog (8a) [1]. Native SRIF-14 showed a t½ of 2.7 hours under identical conditions, while the clinically relevant [d-Trp8]-SRIF reached 19.7 hours [1]. The D-configuration thus provides a ~2.9-fold stability advantage over its L-counterpart, a critical parameter for in vivo pharmacology studies.

Human Serum Half-Life
Head-to-head
10.0 h vs 3.4 h (t½)
D-enantiomer supports ~2.9-fold longer stability window in serum assay.
Human serum, 37°C; native SRIF-14 t½ 2.7 h for context
Peptide metabolic stability Human serum stability assay D-amino acid proteolytic resistance

Both Enantiomers Retain High SSTR3 Affinity, but D-Qla Broadens the Selectivity Window to Include SSTR2 and SSTR5

The D-Qla analog (8b) maintained high SSTR3 binding (Ki = 1.16 ± 0.39 nM) comparable to the L-Qla analog (8a, Ki = 1.95 ± 0.58 nM), but critically expanded the binding profile to include SSTR2 (Ki 0.68 nM) and SSTR5 (Ki 14.52 ± 2.97 nM), whereas 8a lacked SSTR2 affinity entirely and showed negligible SSTR5 binding [1]. Both enantiomers displayed negligible SSTR4 affinity (Ki >1000 nM). This differential selectivity pattern—narrow SSTR1/SSTR3 for L-Qla versus broader SSTR2/SSTR3/SSTR5 for D-Qla—is directly attributable to the stereochemistry of the amino acid building block at position 8 [2].

Multi-Receptor Profile
Head-to-head
D-Qla SSTR2 0.68 nM, SSTR3 1.16 nM, SSTR5 14.52 nM
L-Qla SSTR2 >1,000 nM, SSTR3 1.95 nM, SSTR5 0.65 nM
D-enantiomer broadens selectivity to SSTR2/SSTR5; L-enantiomer retains SSTR1/SSTR3 focus.
Competitive binding, CHO membranes expressing hSSTR1-5
SSTR3-selective agonist design Multireceptor targeting Somatostatin receptor profiling

Enantioselective Synthesis Delivers Fmoc-D-Qla-OH at 99% ee; SPPS Incorporation Proceeds with 67% Isolated Peptide Yield

The key synthetic intermediate, acetamido ester 5b, was obtained with 99% enantiomeric excess using [Rh(COD)(MaxPHOS)]BF4 catalyst under 15 bar H2 at 25°C in methanol [1]. Subsequent Fmoc protection of both D- and L- enantiomers proceeded in 93% yield under standard conditions (FmocOSu, Na2CO3, dioxane) [2]. In the final SPPS assembly of the 14-residue somatostatin analogs, the D-Qla-containing peptide (8b) was obtained in 67% yield with 84% purity by RP-HPLC, compared to 74% yield and 95% purity for the L-Qla peptide (8a) [2]. The moderate reduction in coupling efficiency and final purity for the D-enantiomer is consistent with the known steric challenge of incorporating D-β-branched aromatic residues adjacent to cysteine in SPPS.

Synthetic Performance
Head-to-head
D-enant. 99% ee, 67% SPPS yield (84% purity)
L-enant. 95–99% ee, 74% SPPS yield (95% purity)
D-enantiomer achieves comparable ee but ~9% lower SPPS coupling efficiency.
Asymmetric hydrogenation (Rh catalyst); Fmoc protection yield identical (93%)
Asymmetric hydrogenation Fmoc solid-phase peptide synthesis Non-natural amino acid coupling efficiency

Application Scenarios for Fmoc-3-(3-Quinolyl)-D-Alanine Based on Quantitative Evidence


Design of SSTR2/SSTR3/SSTR5 Broad-Spectrum Somatostatin Peptide Analogs

When the research objective is a somatostatin analog with multi-receptor coverage across SSTR2, SSTR3, and SSTR5, Fmoc-D-3-(3-quinolyl)alanine is the building block of choice at position 8. As demonstrated by Ramón et al., the D-Qla substitution yields nanomolar Ki values at SSTR2 (0.68 nM), SSTR3 (1.16 nM), and SSTR5 (14.52 nM), whereas the L-enantiomer is inactive at SSTR2 [1]. This broad profile resembles that of Pasireotide (SOM-230), a clinically advanced somatostatin analog, making the D-enantiomer building block directly relevant to translational peptide drug discovery programs targeting neuroendocrine tumors, acromegaly, or Cushing's disease where multi-receptor engagement is desired [2].

Peptide Lead Optimization Requiring Extended Serum Half-Life Without PEGylation or Lipidation

For peptide drug candidates where metabolic stability is a critical optimization parameter, incorporation of Fmoc-D-3-(3-quinolyl)alanine provides a 10.0-hour human serum half-life—nearly 3-fold longer than the L-enantiomer (3.4 h) and 3.7-fold longer than native SRIF-14 (2.7 h) [1]. This intrinsic stability enhancement derives from the D-configuration's resistance to proteolytic degradation and does not require additional conjugation strategies, making it an efficient single-residue modification for improving peptide pharmacokinetics during lead optimization campaigns [1].

Structure-Activity Relationship (SAR) Studies Probing the Role of Indole NH in GPCR Peptide Ligands

The quinolin-3-yl side chain lacks the indole NH proton present in tryptophan, providing a direct tool to dissect the contribution of hydrogen-bond donation at position 8 to receptor binding and conformational dynamics. Ramón et al. demonstrated through NMR that the absence of this NH increases backbone flexibility and eliminates key NOE contacts observed in native SRIF-14, yet high-affinity SSTR3 binding is maintained [1]. Fmoc-D-3-(3-quinolyl)alanine therefore serves as a precise chemical probe for SAR campaigns investigating the interplay between side-chain hydrogen bonding, conformational entropy, and GPCR subtype selectivity [2].

Comparative Enantiomer Profiling for SSTR1-Selective vs. SSTR2-Inclusive Ligand Design

When a research program requires parallel evaluation of two distinct selectivity profiles from a single scaffold, the paired use of Fmoc-D-3-(3-quinolyl)alanine and Fmoc-L-3-(3-quinolyl)alanine provides a controlled enantiomeric comparison. The L-enantiomer yields an SSTR1/SSTR3-selective profile (Ki SSTR1 = 1.33 nM, SSTR2 >1000 nM), while the D-enantiomer shifts selectivity toward SSTR2/SSTR3/SSTR5 [1]. This enantiomeric pair enables systematic exploration of how stereochemistry at a single residue governs subtype selectivity, with all other peptide sequence variables held constant [2].

Application
Selection Property
Validation Focus
SSTR2/3/5 broad-spectrum analog design
Enantiomer-dependent receptor profile
Multi-receptor binding assay (SSTR1-5)
Serum stability optimization without conjugation
D-configuration proteolytic resistance
Human serum stability assay
Indole NH hydrogen-bond SAR probing
Quinolinyl side-chain lacks indole NH
NMR conformational analysis, receptor binding
Enantiomeric pair for SSTR1-selective vs SSTR2-inclusive design
Controlled enantiomeric pair
SSTR1-5 subtype selectivity comparison
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